![molecular formula C30H30N4O2S2 B10935128 N,N'-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)benzene-1,4-dicarboxamide](/img/structure/B10935128.png)
N,N'-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)benzene-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~4~-BIS(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)TEREPHTHALAMIDE: is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a terephthalamide core with two cyano-substituted hexahydrocyclooctathiophene groups, making it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~4~-BIS(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)TEREPHTHALAMIDE typically involves the reaction of terephthaloyl chloride with 3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reaction mixture is often stirred at low temperatures to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: N1,N~4~-BIS(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)TEREPHTHALAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano groups to amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology and Medicine: The compound’s ability to interact with biological targets makes it a candidate for further investigation in drug development.
Mécanisme D'action
The mechanism by which N1,N~4~-BIS(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)TEREPHTHALAMIDE exerts its effects involves its interaction with specific molecular targets. The cyano groups and the thiophene rings play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing various biological processes .
Comparaison Avec Des Composés Similaires
- N~1~,N~5~-BIS(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)PENTANEDIAMIDE
- N~1~,N~6~-BIS(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIEN-2-YL)HEXANEDIAMIDE
Comparison: Compared to these similar compounds, N1,N~4~-BIS(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)TEREPHTHALAMIDE is unique due to its terephthalamide core, which provides distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific structural features.
Propriétés
Formule moléculaire |
C30H30N4O2S2 |
|---|---|
Poids moléculaire |
542.7 g/mol |
Nom IUPAC |
1-N,4-N-bis(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C30H30N4O2S2/c31-17-23-21-9-5-1-3-7-11-25(21)37-29(23)33-27(35)19-13-15-20(16-14-19)28(36)34-30-24(18-32)22-10-6-2-4-8-12-26(22)38-30/h13-16H,1-12H2,(H,33,35)(H,34,36) |
Clé InChI |
CBMYQNSHLUMCSA-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=C(C5=C(S4)CCCCCC5)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10935045.png)
![Methyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10935054.png)
![4-{[(5-bromothiophen-2-yl)sulfonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10935060.png)
![4-{[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid](/img/structure/B10935065.png)
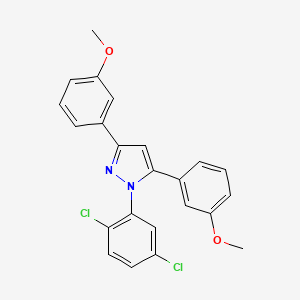
![3-(4-fluorophenyl)-6-methyl-N-[3-(1,2-oxazol-5-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10935068.png)
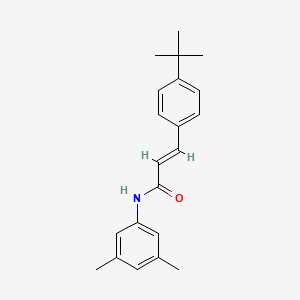
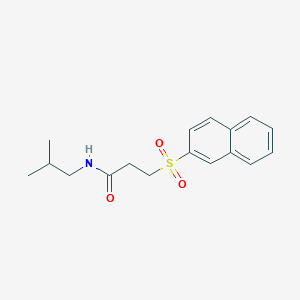
![2-[(2-Chlorophenoxy)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10935088.png)
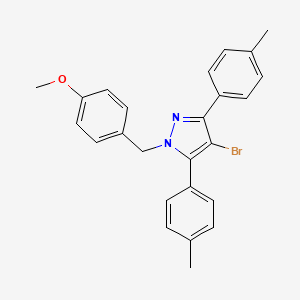
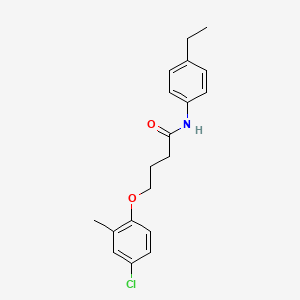
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10935111.png)

![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10935127.png)
